Desbromo Brimonidine D4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Desbromo Brimonidine D4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Desbromo Brimonidine D4, a critical analytical tool in the development and quality control of the ophthalmic drug, Brimonidine. We will delve into the chemical identity, synthesis, and characterization of this isotopically labeled internal standard. The core of this guide is dedicated to its application in robust bioanalytical methods, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Brimonidine in complex biological matrices. This document is intended for researchers, analytical scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the use of Desbromo Brimonidine D4.
Introduction: The Significance of Impurity Profiling and Isotopic Labeling
In pharmaceutical development, the identification and control of impurities are paramount to ensure the safety and efficacy of a drug product.[] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for impurity levels in active pharmaceutical ingredients (APIs).[2] One such impurity in the production of Brimonidine, a selective alpha-2 adrenergic agonist used to treat glaucoma and ocular hypertension, is Desbromo Brimonidine.[2][3]
To accurately quantify the API in the presence of its related substances and in biological fluids during pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are the gold standard.[4] Desbromo Brimonidine D4, a deuterated analog of the desbromo impurity, serves as an invaluable tool for such precise analytical measurements. Its near-identical physicochemical properties to the analyte of interest, Brimonidine, ensure that it behaves similarly during sample preparation and analysis, thereby correcting for variability and matrix effects.[4]
Chemical Identity and Physicochemical Properties
2.1. Desbromo Brimonidine
-
Chemical Name: N-(quinoxalin-6-yl)imidazolidin-2-imine[5]
-
CAS Number: 91147-43-2[5]
-
Molecular Formula: C₁₁H₁₁N₅[5]
-
Molecular Weight: 213.24 g/mol [5]
-
Chemical Structure:
Caption: Chemical structure of Desbromo Brimonidine.
2.2. Desbromo Brimonidine D4
-
Chemical Name: N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine-d4
-
Molecular Formula: C₁₁D₄H₇N₅
-
Molecular Weight: 217.263 g/mol
-
Chemical Structure: The deuterium atoms are located on the imidazoline ring.
Caption: Chemical structure of Desbromo Brimonidine D4.
| Property | Desbromo Brimonidine | Desbromo Brimonidine D4 |
| Molecular Formula | C₁₁H₁₁N₅ | C₁₁D₄H₇N₅ |
| Molecular Weight | 213.24 g/mol | 217.263 g/mol |
| Appearance | Light Green Powder[5] | Solid |
| Storage | 2-8°C Refrigerator[5] | 2-8°C Refrigerator |
Synthesis and Characterization
3.1. Synthesis of Desbromo Brimonidine
A patented method for the preparation of Desbromo Brimonidine involves the reaction of 6-aminoquinoxaline with a protected 2-(methylthio)-2-imidazoline hydroiodide.[7] The process is a multi-step synthesis designed for controlled production of this specific impurity for its use as a reference standard. The key steps are outlined below:[7]
-
Protection of 2-(methylthio)-2-imidazoline: 2-(methylthio)-2-imidazoline hydroiodide is reacted with a protecting group reagent, such as di-tert-butyl dicarbonate, in an organic solvent under alkaline conditions. This step is crucial to prevent unwanted side reactions.
-
Condensation with 6-aminoquinoxaline: The protected intermediate is then reacted with 6-aminoquinoxaline in an acidic solvent, such as acetic acid, at an elevated temperature.
-
Deprotection and Purification: The resulting compound is deprotected and purified using column chromatography to yield Desbromo Brimonidine.
Caption: Synthetic workflow for Desbromo Brimonidine.
3.2. Synthesis of Desbromo Brimonidine D4
The introduction of deuterium atoms is typically achieved by using deuterated starting materials or reagents. For Desbromo Brimonidine D4, the deuteration is on the imidazoline ring. This can be accomplished by using a deuterated version of a precursor to the imidazoline ring, such as deuterated ethylenediamine, in the synthesis of the 2-imidazoline moiety. The subsequent synthetic steps would follow a similar pathway as for the non-labeled compound.
3.3. Characterization and Quality Control
As a reference standard, Desbromo Brimonidine D4 must undergo rigorous characterization to confirm its identity, purity, and isotopic enrichment. This is typically documented in a Certificate of Analysis (CoA) provided by the supplier.[8] Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of deuterium incorporation.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[8]
-
Infrared (IR) Spectroscopy: To provide information about the functional groups present.[8]
-
Thermogravimetric Analysis (TGA): To determine thermal stability.[8]
Reference standards from accredited sources, such as those compliant with ISO/IEC 17025 and 17034, provide assurance of quality and traceability.[9]
Application in Bioanalytical Methods: LC-MS/MS
The primary application of Desbromo Brimonidine D4 is as an internal standard in the quantification of Brimonidine in biological matrices. Due to the low systemic absorption of Brimonidine from ophthalmic administration, a highly sensitive and selective analytical method like LC-MS/MS is required.[4]
4.1. Rationale for Using Desbromo Brimonidine D4 as an Internal Standard
-
Similar Physicochemical Properties: Being structurally almost identical to Brimonidine, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer, effectively compensating for matrix effects and instrumental variability.[4]
-
Mass Difference: The +4 Da mass difference allows for simultaneous detection of the analyte and the internal standard without cross-talk.[4]
4.2. Experimental Protocol: Quantification of Brimonidine in Ocular Tissues
This protocol is adapted from established methods for the analysis of Brimonidine in ocular tissues using a deuterated internal standard.[10][11][12]
4.2.1. Sample Preparation (Protein Precipitation)
-
Tissue Homogenization: For solid tissues like the retina, homogenize the accurately weighed sample in an extraction solution (e.g., Acetonitrile:Water, 1:1 v/v). For liquid samples like aqueous humor, a direct dilution can be performed.
-
Addition of Internal Standard: Spike all samples, calibration standards, and quality control samples with a known concentration of Desbromo Brimonidine D4 solution.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the samples.
-
Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[10]
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[10]
Caption: Workflow for sample preparation.
4.2.2. LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC System | Reverse-phase HPLC system |
| Column | C18 column (e.g., 5 µm, 250x4.6 mm)[11] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Injection Volume | 5-10 µL[10] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[11] |
| MRM Transitions | Brimonidine: m/z 292 → 212Brimonidine-d4: m/z 296 → 216[11] |
4.3. Data Analysis and Validation
The concentration of Brimonidine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations. The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[11]
Conclusion
Desbromo Brimonidine D4 is an indispensable tool for the accurate and precise quantification of Brimonidine in complex biological matrices. Its role as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the reliability of data generated in pharmacokinetic, toxicokinetic, and bioequivalence studies. A thorough understanding of its chemical properties, synthesis, and proper application is crucial for analytical scientists and researchers in the pharmaceutical industry to generate high-quality, defensible data that supports drug development and ensures patient safety.
References
- BenchChem. (2025). Application Note: Quantification of Brimonidine in Retina and Vitreous Humor using Brimonidine-d4 by LC-MS/MS.
- CymitQuimica. Desbromo Brimonidine.
- Google Patents. (2021).
- Pharmaffiliates. CAS No: 91147-43-2| Product Name : Brimonidine - Impurity A| Chemical Name : N-(Imidazolidin-2-ylidene)quinoxalin-6-amine.
- SynZeal. Brimonidine EP Impurity A | 91147-43-2.
- Journal of Pharmaceutical and Scientific Innovation. (2012).
- USP Store. Desbromo Brimonidine (25 mg) (N-(Quinoxalin-6-yl)imidazolidin-2-imine).
- LGC Standards. Desbromo Brimonidine | CAS 91147-43-2.
- ResearchGate. (2009). A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues.
- BOC Sciences. Brimonidine and Impurities.
- Anant Pharmaceuticals Pvt. Ltd. CAS 91147-43-2 Desbromo Brimonidine Impurity.
- PubMed. (2009). A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues.
- BenchChem. (2025). Application of Brimonidine-d4 in Bioequivalence Studies of Brimonidine Eye Drops.
- Clearsynth. Brimonidine Impurity A | CAS No. 91147-43-2.
- ResearchGate. (2013).
- SynThink. 91147-43-2 Brimonidine EP Impurity A - Reference Standard.
- Der Pharma Chemica. (2018).
- Quick Company.
- LGC Standards.
Sources
- 2. CAS 91147-43-2 Desbromo Brimonidine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. Brimonidine EP Impurity A | 91147-43-2 | SynZeal [synzeal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Desbromo Brimonidine | CymitQuimica [cymitquimica.com]
- 7. CN112538074A - Preparation method of debrominated impurities of brimonidine - Google Patents [patents.google.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
